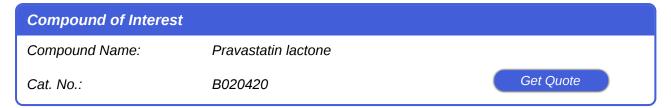


Solid-Phase Extraction Protocol for Pravastatin Lactone from Biological Fluids

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pravastatin, a widely prescribed lipid-lowering agent, exists in equilibrium with its inactive lactone form. Accurate quantification of both the active acid form and the lactone metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the solid-phase extraction (SPE) of **pravastatin lactone** from biological fluids such as plasma, serum, and urine, ensuring sample integrity and yielding clean extracts for subsequent analysis by methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Experimental Protocols

This section details the methodology for the solid-phase extraction of **pravastatin lactone** from biological fluids. The protocol is synthesized from established methods and best practices to ensure high recovery and reproducibility.[1][2][3]

Materials and Reagents

- SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) or C8 cartridges
- Methanol (HPLC grade)



- Acetonitrile (HPLC grade)
- Ammonium Acetate
- Formic Acid or Acetic Acid
- Ultrapure Water
- Biological Matrix (Plasma, Serum, or Urine)
- Internal Standard (IS): Deuterated pravastatin lactone (e.g., [²H₃]-pravalactone)

Sample Pretreatment

To ensure the stability of **pravastatin lactone** and prevent its hydrolysis to the active acid form, immediate sample acidification and cooling are critical.[4][5]

- Thaw frozen biological samples in an ice-water bath (≤10°C).[4][5]
- To a 100 μL aliquot of the biological fluid (plasma, serum, or urine), add a suitable volume of internal standard solution.
- Acidify the sample by diluting with 0.1 M buffer at pH 4.5 to stabilize the analytes.[2][3] This can be achieved by adding an equal volume of the buffer to the sample.
- Vortex the sample for 30 seconds to ensure homogeneity.

Solid-Phase Extraction (SPE) Procedure

The following SPE procedure is recommended for the extraction of **pravastatin lactone**:

- Conditioning: Condition the SPE cartridge (HLB or C8) by passing 1 mL of methanol followed by 1 mL of ultrapure water.[6] Do not allow the cartridge to dry out between steps.
- Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M buffer (pH 4.5).
- Loading: Load the pretreated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).



- Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove endogenous interferences.
- Elution: Elute the **pravastatin lactone** and internal standard from the cartridge using 1 mL of an elution solvent. A common elution solvent is a mixture of acetonitrile and 0.01 M ammonium acetate at pH 4.5 (90:10, v/v).[1]
- Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
- Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 μL) of a
 reconstitution solution, typically the initial mobile phase of the analytical method (e.g., a
 mixture of acetonitrile and 10 mM methylammonium acetate buffer at pH 4.5).[3]
- Analysis: The reconstituted sample is now ready for injection into the analytical instrument (e.g., UHPLC-MS/MS).

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of **pravastatin lactone** in biological fluids.

Table 1: Method Performance for Pravastatin Lactone in Rat Plasma and Urine

Parameter	Plasma	Urine	Reference
Linearity Range	5-500 nmol/L	5-500 nmol/L	[1]
Recovery	97-109%	92-101%	[1]
Intra-day Precision (%RSD)	< 8%	< 7%	[1]
Limit of Detection (LOD)	1.5 nmol/L	1.5 nmol/L	[1]
Limit of Quantification (LOQ)	5 nmol/L	5 nmol/L	[1]



Table 2: Method Performance for Pravastatin Lactone in Human Serum

Parameter	Value	Reference
Linearity Range	0.5-100 ng/mL	[4]
Recovery	≥ 90%	[4]
Intra-assay Precision	Within 8%	[4]
Inter-assay Precision	Within 8%	[4]
Inter-assay Accuracy	Within 8%	[4]
Lower Limit of Quantification (LLQ)	0.5 ng/mL	[4]

Table 3: Method Performance for Pravastatin Lactone in Human Plasma

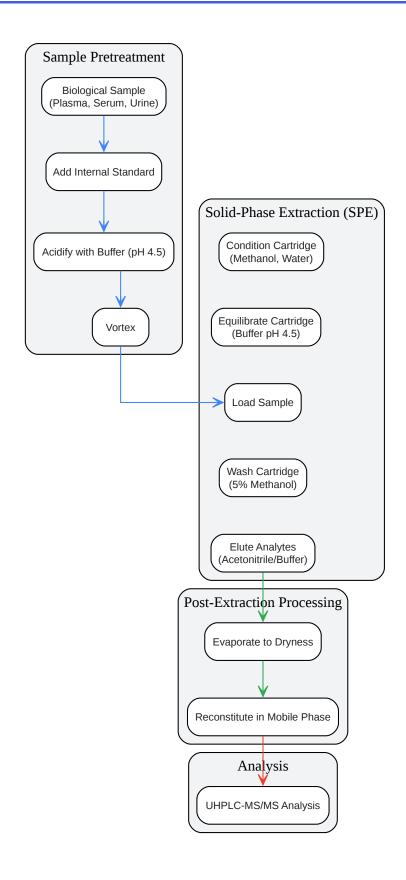
Parameter	Value	Reference
Linearity Range	0.5-200 nM	[3]
Intra-day Precision (%RSD)	≤ 5.2%	[3]
Inter-day Precision (%RSD)	≤ 5.2%	[3]
Accuracy (%RE)	≤ 8.0%	[3]

Visualization

Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction and analysis of **pravastatin lactone** from biological fluids.





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Caption: Workflow for SPE of **Pravastatin Lactone**.



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